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Compound of Interest

Compound Name:
2-Chloro-4-fluoro-5-

methylbenzamide

CAS No.: 1805524-46-2

Cat. No.: B2361813

Get Quote

2-Chloro-4-fluoro-5-methylbenzamide is a polysubstituted aromatic compound whose utility

in modern organic synthesis, particularly in the realm of medicinal chemistry, is derived from its

unique arrangement of functional groups. The presence of chloro, fluoro, and methyl

substituents on the benzene ring, coupled with the benzamide moiety, creates a versatile

scaffold for the construction of complex molecular architectures. The electron-withdrawing

nature of the halogen atoms activates the ring for certain transformations while also providing

potential handles for cross-coupling reactions. The amide group itself can serve as a precursor

to other functional groups or as a key pharmacophoric element in the final target molecule. This

guide will explore the practical applications of 2-Chloro-4-fluoro-5-methylbenzamide as a key

intermediate in the synthesis of pharmaceutically relevant compounds, providing detailed

protocols and mechanistic insights for the research scientist.

Core Synthetic Strategy: A Building Block for
Substituted Anilines
One of the primary applications of 2-Chloro-4-fluoro-5-methylbenzamide is its use as a

precursor to 2-chloro-4-fluoro-5-methylaniline. This transformation is a cornerstone of its
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synthetic utility, as the resulting aniline is a valuable building block for the construction of a wide

array of heterocyclic and other complex aromatic systems found in many drug candidates. The

conversion is typically achieved through a Hofmann rearrangement, a classic organic reaction

that converts a primary amide into a primary amine with one fewer carbon atom.

The significance of this transformation lies in the strategic placement of the substituents on the

resulting aniline. The fluorine atom at the 4-position can modulate the pKa of the amine and

influence metabolic stability, while the chlorine and methyl groups at the 2- and 5-positions,

respectively, provide steric and electronic differentiation, guiding subsequent reactions and

providing points for further diversification.

Application in the Synthesis of Pyridopyrimidinone
Derivatives as KDR Kinase Inhibitors
A notable application of 2-Chloro-4-fluoro-5-methylbenzamide is in the synthesis of a series

of pyridopyrimidinone derivatives that have been investigated as inhibitors of Kinase Insert

Domain-Containing Receptor (KDR), a key target in anti-angiogenic cancer therapy. In this

context, the benzamide serves as the starting material for the synthesis of the crucial aniline

intermediate.

Overall Synthetic Workflow
The following diagram illustrates the multi-step synthesis of a representative

pyridopyrimidinone KDR kinase inhibitor, starting from 2-Chloro-4-fluoro-5-methylbenzamide.
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Caption: Synthetic workflow from 2-Chloro-4-fluoro-5-methylbenzamide to a target KDR

kinase inhibitor.

Detailed Protocol: Hofmann Rearrangement of 2-Chloro-
4-fluoro-5-methylbenzamide
This protocol details the conversion of 2-Chloro-4-fluoro-5-methylbenzamide to 2-chloro-4-

fluoro-5-methylaniline, a critical step in the synthesis of pyridopyrimidinone-based KDR kinase

inhibitors.

Materials:

2-Chloro-4-fluoro-5-methylbenzamide

Sodium hydroxide (NaOH)

Bromine (Br₂)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:
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Preparation of Sodium Hypobromite Solution:

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath,

dissolve sodium hydroxide in water.

Slowly add bromine to the cold NaOH solution with vigorous stirring. The addition should

be done dropwise, ensuring the temperature remains below 10 °C. The solution will turn a

pale yellow color.

Reaction with 2-Chloro-4-fluoro-5-methylbenzamide:

To the freshly prepared sodium hypobromite solution, add 2-Chloro-4-fluoro-5-
methylbenzamide in one portion.

Allow the reaction mixture to stir in the ice bath for 1 hour, then remove the ice bath and let

the mixture warm to room temperature.

Continue stirring at room temperature for an additional 2-3 hours, monitoring the reaction

progress by TLC or LC-MS.

Work-up and Extraction:

Once the reaction is complete, transfer the mixture to a separatory funnel.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate.

Isolation and Purification:

Filter off the drying agent and concentrate the organic solution under reduced pressure

using a rotary evaporator.

The crude 2-chloro-4-fluoro-5-methylaniline can be purified by column chromatography on

silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2361813/docs?utm_src=pdf-body#introduction-unveiling-the-synthetic-potential-of-a-halogenated-benzamide
https://www.benchchem.com/product/b2361813/docs?utm_src=pdf-body#introduction-unveiling-the-synthetic-potential-of-a-halogenated-benzamide
https://www.benchchem.com/product/b2361813/docs?utm_src=pdf-body#introduction-unveiling-the-synthetic-potential-of-a-halogenated-benzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2361813?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Insight: The Hofmann Rearrangement
The Hofmann rearrangement proceeds through a multi-step mechanism initiated by the

deprotonation of the amide by the base (NaOH), followed by reaction with bromine to form an

N-bromoamide intermediate. A second deprotonation sets the stage for the key rearrangement

step, where the alkyl group (the aromatic ring in this case) migrates from the carbonyl carbon to

the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.

This isocyanate is then hydrolyzed by the aqueous base to an unstable carbamic acid, which

decarboxylates to yield the final primary amine, 2-chloro-4-fluoro-5-methylaniline.

Data Summary
Compound Molecular Formula

Molecular Weight (
g/mol )

Appearance

2-Chloro-4-fluoro-5-

methylbenzamide
C₈H₇ClFNO 187.60 Off-white solid

2-Chloro-4-fluoro-5-

methylaniline
C₇H₇ClFN 159.59 Light brown oil

Conclusion
2-Chloro-4-fluoro-5-methylbenzamide is a valuable and highly functionalized building block

in organic synthesis. Its primary utility lies in its efficient conversion to the corresponding aniline

via the Hofmann rearrangement. This transformation provides access to a key intermediate for

the synthesis of complex, biologically active molecules, such as the pyridopyrimidinone-based

KDR kinase inhibitors. The strategic placement of its substituents allows for fine-tuning of the

electronic and steric properties of the final compounds, making it a compound of significant

interest to researchers in medicinal chemistry and drug discovery. The protocols and insights

provided in this guide aim to facilitate its effective use in the modern synthetic laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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